An In-Depth Technical Guide to Adenosine-2-carboxymethylamide: A Purine Nucleoside Analog
An In-Depth Technical Guide to Adenosine-2-carboxymethylamide: A Purine Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Foreword
Adenosine (B11128) and its derivatives are pivotal in numerous physiological processes, acting as key signaling molecules through their interaction with adenosine receptors (A1, A2A, A2B, and A3). The targeted modification of the adenosine scaffold has yielded a plethora of compounds with significant therapeutic potential, ranging from anti-inflammatory and anti-cancer agents to cardiovascular drugs. This technical guide focuses on a specific synthetic derivative, Adenosine-2-carboxymethylamide, providing a comprehensive overview of its chemical structure, synthesis, and known biological activities. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel purine-based therapeutics.
Core Chemical Structure and Nomenclature
Adenosine-2-carboxymethylamide is a purine (B94841) nucleoside analog characterized by the covalent attachment of a carboxymethylamide group at the 2-position of the adenine (B156593) base. The core structure consists of an adenine moiety linked via a β-N9-glycosidic bond to a ribose sugar.
IUPAC Name: 2-(2-amino-2-oxoethyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Chemical Formula: C12H16N6O5
Molecular Weight: 340.30 g/mol
Structural Features
The introduction of the carboxymethylamide group at the C2 position of the purine ring significantly alters the electronic and steric properties of the molecule compared to endogenous adenosine. This modification can influence receptor binding affinity and selectivity, as well as the metabolic stability of the compound.
| Feature | Description |
| Core Scaffold | Adenosine (Adenine + Ribose) |
| Modification | Carboxymethylamide group at C2 |
| Key Functional Groups | Amine, Amide, Hydroxyls |
Synthesis and Experimental Protocols
The synthesis of Adenosine-2-carboxymethylamide typically involves a multi-step process starting from a protected adenosine derivative. A key intermediate is 2-iodoadenosine (B13990), which allows for the introduction of the carboxymethylamide moiety via a palladium-catalyzed cross-coupling reaction.
General Synthesis Workflow
The logical flow for the synthesis of Adenosine-2-carboxymethylamide is outlined below. This process begins with the protection of the hydroxyl groups on the ribose sugar, followed by iodination at the 2-position of the adenine ring. Subsequent coupling with 2-aminoacetamide and final deprotection yields the target compound.
Caption: General synthetic workflow for Adenosine-2-carboxymethylamide.
Detailed Experimental Protocol: Synthesis of a 2-Substituted Adenosine Analog
While a specific protocol for Adenosine-2-carboxymethylamide is not widely published, the following is a representative procedure for the synthesis of 2-alkynyladenosine derivatives, which utilizes similar chemical principles. This protocol can be adapted for the synthesis of Adenosine-2-carboxymethylamide by substituting the terminal alkyne with 2-aminoacetamide.
Materials:
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Protected 2-iodoadenosine
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2-Aminoacetamide
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Palladium catalyst (e.g., Pd(PPh3)4)
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Copper(I) iodide (CuI)
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Triethylamine (TEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Tetrabutylammonium fluoride (B91410) (TBAF)
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Silica (B1680970) gel for column chromatography
Procedure:
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Coupling Reaction: To a solution of protected 2-iodoadenosine (1 equivalent) in anhydrous DMF, add 2-aminoacetamide (1.2 equivalents), Pd(PPh3)4 (0.1 equivalents), CuI (0.2 equivalents), and TEA (3 equivalents).
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The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with saturated aqueous NaHCO3 and brine.
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The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography to yield the protected Adenosine-2-carboxymethylamide.
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Deprotection: The protected compound is dissolved in tetrahydrofuran (B95107) (THF), and TBAF (1.1 equivalents per silyl (B83357) group) is added.
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The mixture is stirred at room temperature for 2-4 hours.
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The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the final product, Adenosine-2-carboxymethylamide.
Biological Activity and Signaling Pathways
As a purine nucleoside analog, Adenosine-2-carboxymethylamide is anticipated to interact with adenosine receptors. The substitution at the 2-position is a common strategy to modulate the affinity and selectivity for the different receptor subtypes.
Anticipated Receptor Interactions
Based on structure-activity relationship studies of other 2-substituted adenosine derivatives, it is hypothesized that Adenosine-2-carboxymethylamide may exhibit agonist or antagonist activity at one or more of the adenosine receptor subtypes. The nature and potency of this interaction would need to be determined through radioligand binding assays and functional assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.
Potential Signaling Pathways
Should Adenosine-2-carboxymethylamide act as an agonist at adenosine receptors, it would trigger intracellular signaling cascades. The specific pathway activated would depend on the receptor subtype engaged.
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A1 and A3 Receptor Activation: These receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate other pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
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A2A and A2B Receptor Activation: These receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
The following diagram illustrates the canonical G-protein coupled signaling pathway for adenosine receptors.
Caption: Adenosine receptor signaling pathway.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically for Adenosine-2-carboxymethylamide. The following table is a template that can be used to summarize key quantitative metrics once they are experimentally determined.
| Parameter | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |
| Binding Affinity (Ki, nM) | TBD | TBD | TBD | TBD |
| Functional Potency (EC50, nM) | TBD | TBD | TBD | TBD |
| Functional Efficacy (% of Adenosine) | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Conclusion and Future Directions
Adenosine-2-carboxymethylamide represents a structurally distinct analog of adenosine with the potential for novel pharmacological properties. The synthetic route outlined provides a basis for its preparation, enabling further investigation into its biological activity. Future research should focus on a comprehensive pharmacological characterization, including:
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Determination of binding affinities and functional activities at all four adenosine receptor subtypes.
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In vitro and in vivo studies to assess its therapeutic potential in relevant disease models.
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Pharmacokinetic and metabolic profiling to understand its drug-like properties.
The elucidation of the structure-activity relationships of this and related compounds will be invaluable for the rational design of next-generation purine-based therapeutics with enhanced potency and selectivity.
